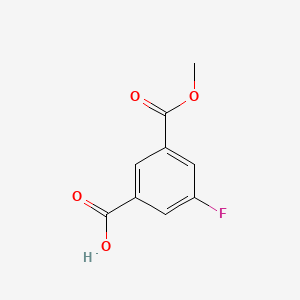

3-Fluoro-5-(methoxycarbonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-fluoro-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUQWJIUIYAPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646574 | |

| Record name | 3-Fluoro-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660416-36-4 | |

| Record name | 3-Fluoro-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-5-(methoxycarbonyl)benzoic Acid

CAS Number: 660416-36-4

This technical guide provides an in-depth overview of 3-Fluoro-5-(methoxycarbonyl)benzoic acid, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 5-fluoroisophthalic acid monomethyl ester, is a fluorinated aromatic carboxylic acid. The presence of a fluorine atom and two different carbonyl functionalities makes it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 660416-36-4 | [1] |

| Molecular Formula | C₉H₇FO₄ | [1][2] |

| Molecular Weight | 198.15 g/mol | [1][2] |

| Appearance | White to off-white powder or crystal | |

| Purity | ≥95% | [2] |

| Storage | Room temperature, in a dry and well-ventilated place | [2] |

| Solubility | No information available | |

| Melting Point | No definitive experimental value found. Similar compounds like 3-Fluoro-5-methylbenzoic acid have a melting point of 141-143 °C. | |

| Boiling Point | No information available | |

| LogP | 1.3105 | [1] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1] |

| Number of Hydrogen Bond Acceptors | 3 | [1] |

| Number of Hydrogen Bond Donors | 1 | [1] |

| Number of Rotatable Bonds | 2 | [1] |

Synthesis

A plausible and common method for the synthesis of this compound is the selective mono-esterification of 5-fluoroisophthalic acid. This method takes advantage of the differential reactivity of the two carboxylic acid groups or employs statistical methods to favor the formation of the mono-ester.

Experimental Protocol: Selective Mono-esterification of 5-Fluoroisophthalic Acid

Materials:

-

5-Fluoroisophthalic acid

-

Methanol (as both reactant and solvent)

-

A strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoroisophthalic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction has reached the desired conversion (favoring the mono-ester), cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Note: The yield of the mono-ester versus the di-ester can be influenced by the reaction time, temperature, and the stoichiometry of the reactants. Optimization of these parameters is crucial for maximizing the yield of the desired product.

Figure 1: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The incorporation of a fluorine atom into a drug molecule can significantly enhance its metabolic stability and bioavailability. The dual functional groups (a carboxylic acid and a methyl ester) on this molecule allow for selective chemical modifications, making it a versatile building block for complex drug candidates.

While specific examples of marketed drugs synthesized directly from this intermediate are not readily found in the public literature, its structural motif is present in various patented compounds with potential therapeutic applications. For instance, fluorinated benzoic acid derivatives are key components in the development of antagonists for receptors like the mGluR5 receptor, which are targets for treating neurological disorders.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a benzoic acid derivative typically shows characteristic absorption bands. For this compound, the following peaks would be expected:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1710-1680 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1730-1715 cm⁻¹.

-

C-O stretch (acid and ester): Bands in the 1300-1000 cm⁻¹ region.

-

C-F stretch: An absorption in the 1400-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm), aromatic protons in the region of 7.5-8.5 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm). The coupling of the aromatic protons with the fluorine atom would result in characteristic splitting patterns.

-

¹³C NMR: Signals for the two carbonyl carbons (acid and ester), aromatic carbons (with C-F coupling), and the methoxy carbon would be observed.

-

¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.

Safety and Handling

Safety data for this compound is not extensively detailed. However, based on the safety information for similar fluorinated benzoic acid compounds, the following precautions should be observed:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Signaling Pathways

Currently, there is no publicly available information that directly links this compound to the modulation of any specific biological signaling pathways. Its role is primarily as a synthetic intermediate, and the biological activity of the final drug molecules synthesized from it would depend on their overall structure and target.

Logical Relationships in Application

The utility of this compound in drug discovery is based on a logical progression of its structural features leading to improved pharmacological properties of the final compound.

Figure 2: Logical relationship of molecular properties to drug development outcomes.

References

Technical Guide: Physical Properties of 3-Fluoro-5-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Fluoro-5-(methoxycarbonyl)benzoic acid (CAS No. 660416-36-4). The information is compiled for use in research, drug development, and quality control applications.

Core Physical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a methoxycarbonyl group on the benzene ring influences its physicochemical characteristics, which are crucial for its behavior in chemical reactions and biological systems.

Quantitative Data Summary

The following table summarizes the available quantitative physical data for this compound. It is important to note that some of these values are predicted through computational models and have not been experimentally verified in all cases.

| Property | Value | Data Type |

| Molecular Formula | C₉H₇FO₄[1] | |

| Molecular Weight | 198.15 g/mol [1] | |

| Boiling Point | 348.6 ± 32.0 °C | Predicted |

| Density | 1.375 ± 0.06 g/cm³ | Predicted |

| Melting Point | No experimental data available | |

| Aqueous Solubility | No experimental data available | |

| pKa | No experimental data available |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate (10-20 °C/minute) is used to obtain an approximate melting range.

-

The apparatus is allowed to cool.

-

A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (≤ 2 °C).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a substance in a particular solvent.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

pH meter

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a conical flask.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) to agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then centrifuged to remove any remaining suspended particles.

-

Quantification:

-

A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent if necessary.

-

The concentration of the dissolved compound is determined using a pre-validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC. A calibration curve is prepared using standard solutions of known concentrations.

-

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration is continued until the pH has passed the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from this curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and determined by its molecular structure. The following diagram illustrates this logical relationship.

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to 3-Fluoro-5-(methoxycarbonyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of 3-Fluoro-5-(methoxycarbonyl)benzoic acid. This compound, also known as 5-fluoroisophthalic acid monomethyl ester, is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of a fluorine atom enhances the metabolic stability and bioavailability of drug candidates, making this molecule a significant component in the design of novel therapeutics.[1]

Chemical Structure and Properties

This compound possesses a disubstituted benzene ring with a fluorine atom at the 3-position, a carboxylic acid group at the 1-position, and a methoxycarbonyl group at the 5-position. This unique arrangement of functional groups allows for selective chemical modifications, rendering it a versatile building block in organic synthesis.

dot

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 660416-36-4 | [2] |

| Molecular Formula | C₉H₇FO₄ | [2] |

| Molecular Weight | 198.15 g/mol | [2] |

| Boiling Point (Predicted) | 348.6 ± 32.0 °C | [3] |

| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [2] |

| LogP (Predicted) | 1.3105 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a methyl derivative of this compound is available, providing insight into the expected vibrational modes.[4] Key characteristic peaks for the target compound would include:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-2500 (broad) | O-H (Carboxylic acid) | Stretching |

| ~1720-1700 | C=O (Ester) | Stretching |

| ~1710-1680 | C=O (Carboxylic acid) | Stretching |

| ~1600-1450 | C=C (Aromatic ring) | Stretching |

| ~1300-1200 | C-O (Ester and Carboxylic acid) | Stretching |

| ~1100-1000 | C-F | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for various fluorinated and substituted benzoic acids are available and can be used to predict the spectral features of this compound.[5]

¹H NMR (Predicted):

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

-

Methyl Protons: A singlet around δ 3.9 ppm corresponding to the methoxy group.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

¹³C NMR (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) for the carboxylic acid and ester groups.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 198. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 167), the carboxylic acid group (-COOH, m/z 153), and potentially the loss of carbon monoxide (-CO) from the ester.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the selective mono-hydrolysis of a corresponding diester, such as dimethyl 5-fluoroisophthalate. A general procedure, adapted from the synthesis of a similar compound, 5-iodo-mono-methyl isophthalate, is described below.[6]

Materials:

-

Dimethyl 5-fluoroisophthalate

-

Methanol

-

Dichloromethane

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve dimethyl 5-fluoroisophthalate in a mixture of methanol and dichloromethane.

-

Add a solution of sodium hydroxide (1.05 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Remove the solvents under reduced pressure.

-

To the residue, add water, dichloromethane, and ethyl acetate. The resulting precipitate (the monosodium salt) is collected by filtration and washed with a mixture of dichloromethane and ethyl acetate, followed by water.

-

Suspend the solid in a mixture of ethyl acetate and water, and acidify with concentrated HCl until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent such as methanol.

dot

Figure 2: A logical workflow for the synthesis of the target compound.

Role in Drug Discovery and Signaling Pathways

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can significantly improve the pharmacokinetic properties of a drug molecule, including its metabolic stability and binding affinity to target proteins.[1] While this compound itself is not known to directly interact with specific signaling pathways, it serves as a crucial starting material for the synthesis of various enzyme inhibitors and receptor modulators.

For instance, fluorinated benzoic acid derivatives are integral components of molecules designed to target a range of proteins involved in disease signaling, such as kinases, proteases, and G-protein coupled receptors. The carboxylic acid and ester functionalities provide convenient handles for further chemical elaboration, allowing for the construction of diverse chemical libraries for high-throughput screening.

dot

Figure 3: Role of the compound as a building block in drug discovery.

Conclusion

This compound is a strategically important molecule for researchers and scientists in the field of drug development. Its unique structural features and versatile reactivity make it an invaluable building block for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its significant role in the broader context of medicinal chemistry. Further research into the specific applications and biological activities of its derivatives will undoubtedly continue to expand its importance in the pharmaceutical industry.

References

3-Fluoro-5-(methoxycarbonyl)benzoic acid molecular weight

An In-Depth Technical Guide to 3-Fluoro-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and materials science. It details the compound's physicochemical properties, its applications in research and development, representative experimental protocols, and its role in the drug discovery workflow.

Compound Overview

This compound (CAS No. 660416-36-4) is a fluorinated aromatic carboxylic acid derivative. Also known as 5-fluoroisophthalic acid monomethyl ester, its structure features both a carboxylic acid and a methyl ester group, making it a versatile intermediate for chemical synthesis.[1][2] The presence of a fluorine atom is particularly significant in drug development, as fluorinated aromatic compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity.[3][4] This makes the compound highly valuable for constructing complex active pharmaceutical ingredients (APIs).[3]

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. Quantitative data is presented in tabular format for clarity and ease of comparison.

General Properties

| Property | Value | Source |

| Molecular Weight | 198.15 g/mol | [1][2][3][5] |

| Molecular Formula | C₉H₇FO₄ | [1][2][3] |

| CAS Number | 660416-36-4 | [1][2][3] |

| Common Synonyms | 5-fluoroisophthalic acid monomethyl ester | [1][2] |

| Purity (Typical) | ≥95-98% | [1][3][5] |

| Storage | Room temperature, dry conditions | [1][3] |

Computed Chemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.3105 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. Its dual functional groups—a carboxylic acid and a methyl ester—allow for selective and sequential chemical modifications, a valuable attribute for building complex molecular scaffolds.

-

Active Pharmaceutical Ingredient (API) Synthesis : The compound is a building block for APIs where the fluorinated phenyl ring serves to improve pharmacokinetic properties.[3] Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and block metabolic oxidation sites, thereby increasing a drug's half-life.

-

Medicinal Chemistry : In drug discovery, related fluorinated benzoic acid derivatives are used to synthesize targeted therapeutics. For example, similar structures serve as precursors for mGluR5 receptor antagonists, which are investigated for treating neurological conditions like anxiety and chronic pain.

-

Agrochemicals and Specialty Polymers : The electron-withdrawing nature of the fluorine atom can influence reactivity and material properties, making this compound a useful intermediate in the development of novel agrochemicals and specialty polymers.[3]

Logical Workflow in Drug Discovery

As an intermediate, this compound is part of a larger workflow in drug discovery. The following diagram illustrates a typical logical progression from a chemical building block to a preclinical candidate.

Caption: Logical workflow for using a chemical intermediate in drug discovery.

Experimental Protocols

While specific, validated protocols for the synthesis of this compound are proprietary to chemical manufacturers, this section provides representative methodologies for reactions involving similar structures or for utilizing the title compound as a starting material.

Representative Synthesis: Hydrolysis of a Trichlorotoluene Derivative

This protocol is adapted from a process for preparing a related fluorinated benzoic acid and illustrates a common hydrolysis step in the synthesis of carboxylic acids from benzotrichloride precursors.[6]

Objective: To hydrolyze a substituted benzotrichloride to its corresponding benzoic acid.

Materials:

-

2-chloro-4-fluoro-5-nitrobenzotrichloride (1 equivalent)

-

Sulfuric Acid (H₂SO₄), 80% concentration

-

Deionized water

Procedure:

-

In a suitable reactor, prepare an 80% sulfuric acid solution by carefully adding water to 96% H₂SO₄.

-

Adjust the acid temperature to approximately 70°C.

-

Begin the portionwise addition of the starting benzotrichloride derivative.

-

After the addition is complete, raise the temperature to 100-110°C.

-

Maintain this temperature and monitor the reaction. The formation of a white solid product dispersed in the mixture should be observed.

-

Upon reaction completion (monitored by a suitable technique such as HPLC or GC), cool the mixture.

-

Carefully dilute the reaction mixture with deionized water while using external cooling to maintain a temperature below 10°C.

-

The solid product will precipitate and can be isolated by filtration, followed by washing and drying.

Representative Application: Amide Bond Formation

This protocol outlines a general procedure for converting the carboxylic acid group of this compound into an amide, a common reaction in the synthesis of APIs.

Objective: To synthesize an N-substituted amide from this compound.

Materials:

-

This compound (1 equivalent)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A primary or secondary amine (1.1 equivalents)

-

A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents)

Procedure:

-

Acid Chloride Formation:

-

Suspend or dissolve this compound in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the desired amine and the base (e.g., TEA) in anhydrous DCM.

-

Cool the amine solution to 0°C.

-

Slowly add the acid chloride solution to the amine solution dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

-

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:660416-36-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. ossila.com [ossila.com]

- 5. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 6. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for 3-Fluoro-5-(methoxycarbonyl)benzoic acid, a key building block in the development of novel pharmaceuticals and other advanced materials. The synthesis commences with the commercially available 5-fluoroisophthalic acid, proceeding through a diesterification to form dimethyl 5-fluoroisophthalate, followed by a selective monohydrolysis to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through the following two-step process:

-

Diesterification: 5-Fluoroisophthalic acid is converted to its corresponding dimethyl ester, dimethyl 5-fluoroisophthalate, through a Fischer esterification reaction using methanol in the presence of a catalytic amount of sulfuric acid.

-

Selective Monohydrolysis: One of the two methyl ester groups of dimethyl 5-fluoroisophthalate is selectively hydrolyzed using a carefully controlled amount of sodium hydroxide in a mixed solvent system to yield this compound.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-fluoroisophthalate

This procedure is adapted from the esterification of a structurally similar starting material.

Materials:

-

5-Fluoroisophthalic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

5 wt% aqueous Sodium Bicarbonate solution

-

Distilled Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoroisophthalic acid.

-

Add a sufficient amount of anhydrous methanol to dissolve the starting material, followed by the slow addition of a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain with stirring for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker containing distilled water.

-

Neutralize the mixture by the dropwise addition of a 5 wt% aqueous sodium bicarbonate solution until a pH of 7-8 is reached.

-

Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

-

Dry the solid product under vacuum to yield dimethyl 5-fluoroisophthalate.

Step 2: Synthesis of this compound

This protocol is based on a highly efficient method for the selective monohydrolysis of symmetric diesters and has been adapted for this specific substrate.[1]

Materials:

-

Dimethyl 5-fluoroisophthalate

-

Tetrahydrofuran (THF)

-

0.25 M aqueous Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve dimethyl 5-fluoroisophthalate in a minimal amount of THF in a round-bottom flask.

-

Add a volume of water approximately ten times the volume of THF used.

-

Cool the reaction mixture to 0°C in an ice-water bath.

-

Slowly add 1.2 equivalents of a 0.25 M aqueous NaOH solution dropwise while stirring vigorously.

-

Continue stirring at 0°C for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M HCl at 0°C.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative Data

| Step | Reactant | Product | Reagents | Solvent | Temp. | Time | Yield |

| 1 | 5-Fluoroisophthalic acid | Dimethyl 5-fluoroisophthalate | H₂SO₄ (cat.) | Methanol | Reflux | 6-8 h | High |

| 2 | Dimethyl 5-fluoroisophthalate | This compound | NaOH (1.2 eq) | THF/H₂O | 0°C | 1-2 h | High |

Spectroscopic Data for Characterization

Dimethyl 5-fluoroisophthalate

| Technique | Data |

| ¹H NMR | Expected signals for methoxy protons (singlet, ~3.9 ppm) and aromatic protons. |

| ¹³C NMR | Expected signals for carbonyl carbons (~165 ppm), aromatic carbons, and methoxy carbons (~52 ppm). |

| IR (cm⁻¹) | Characteristic C=O stretching of the ester (~1730 cm⁻¹), C-O stretching, and aromatic C-H and C=C bands. |

| MS (m/z) | Expected molecular ion peak corresponding to the molecular weight. |

This compound

| Technique | Data |

| ¹H NMR | Expected signals for the methoxy protons (singlet, ~3.9 ppm), aromatic protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Expected signals for two distinct carbonyl carbons (ester and carboxylic acid), aromatic carbons, and the methoxy carbon. |

| IR (cm⁻¹) | Broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), C=O stretch for the ester (~1730 cm⁻¹), and C=O stretch for the carboxylic acid (~1700 cm⁻¹). |

| MS (m/z) | Expected molecular ion peak corresponding to the molecular weight (198.15 g/mol ).[2][3] |

References

5-Fluoroisophthalic Acid Monomethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectroscopic analysis of 5-fluoroisophthalic acid monomethyl ester. Due to the limited availability of experimental data for this specific compound, this guide leverages data from its parent compound, 5-fluoroisophthalic acid, and established principles of organic chemistry to provide well-founded estimations and procedural outlines.

Core Properties

The physicochemical properties of 5-fluoroisophthalic acid monomethyl ester are crucial for its application in research and development. The following tables summarize key quantitative data, with values for the parent acid provided for comparison and context.

Physicochemical Data

| Property | Value (Estimated/Predicted) | Parent Compound (5-Fluoroisophthalic Acid) |

| Molecular Formula | C₉H₇FO₄ | C₈H₅FO₄[1] |

| Molecular Weight | 198.15 g/mol | 184.12 g/mol [1] |

| Melting Point | Not available | 341 - 343 °C |

| Boiling Point | Not available | Not available |

| Appearance | Predicted: White crystalline solid | White crystalline solid |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF, and ethyl acetate. | Soluble in organic solvents. |

| pKa | Estimated to be slightly higher than the first pKa of the parent acid. | Not available |

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the structure of 5-fluoroisophthalic acid monomethyl ester and typical values for similar aromatic esters.

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (s, 1H, Ar-H), ~8.4 (d, 2H, Ar-H), ~4.0 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O, ester), ~164 (C=O, acid), ~162 (d, ¹JCF, C-F), ~135-125 (Ar-C), ~53 (-OCH₃) |

| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H), ~1725 (C=O, ester), ~1700 (C=O, acid), ~1300-1100 (C-F) |

| Mass Spectrometry (m/z) | [M]+• at 198.15 |

Experimental Protocols

Synthesis of 5-Fluoroisophthalic Acid Monomethyl Ester

A plausible and efficient method for the synthesis of 5-fluoroisophthalic acid monomethyl ester is the selective mono-esterification of 5-fluoroisophthalic acid. This can be achieved by reacting the dicarboxylic acid with methanol in the presence of a catalyst.

Materials:

-

5-fluoroisophthalic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a solid acid catalyst (e.g., Amberlyst-15)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoroisophthalic acid (1 equivalent) in anhydrous methanol (excess, e.g., 20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) to the solution at 0 °C. Alternatively, a solid acid catalyst can be used for easier removal.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the formation of the monomethyl ester and minimize the formation of the dimethyl ester.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted dicarboxylic acid. Then, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 5-fluoroisophthalic acid monomethyl ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids).

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretches of the ester and carboxylic acid, and the C-F stretch.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the chemical structure of the target compound.

Caption: Proposed workflow for the synthesis of 5-fluoroisophthalic acid monomethyl ester.

Caption: Chemical structure of 5-fluoroisophthalic acid monomethyl ester.

Safety and Handling

-

Hazard Statements (inferred from parent compound):

-

Precautionary Statements:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This technical guide is intended for informational purposes for qualified research professionals. All procedures should be carried out with appropriate safety measures in a laboratory setting.

References

Spectroscopic Profile of 3-Fluoro-5-(methoxycarbonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-5-(methoxycarbonyl)benzoic acid (CAS No: 660416-36-4). Given the limited availability of experimentally derived spectra in public databases, this document combines data from closely related compounds and established spectroscopic principles to present a reliable, predicted spectroscopic profile. This guide is intended to support researchers in compound identification, characterization, and quality control during the drug development process.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

Synonym: 5-Fluoroisophthalic acid monomethyl ester[1]

-

CAS Number: 660416-36-4

-

Molecular Formula: C₉H₇FO₄

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. Predictions are based on established substituent effects and data from analogous compounds, including fluorobenzoic and methylbenzoic acid derivatives.[4][5][6]

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | broad s | 1H | -COOH |

| ~8.2 - 8.4 | m | 1H | Aromatic H (H-4) |

| ~8.0 - 8.2 | m | 1H | Aromatic H (H-6) |

| ~7.8 - 8.0 | m | 1H | Aromatic H (H-2) |

| 3.93 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | -C OOH |

| ~164.5 (d) | -C OOCH₃ |

| ~162.0 (d, ¹JCF) | C -F |

| ~134.0 (d) | C -COOH |

| ~132.0 (d) | C -COOCH₃ |

| ~125.0 (d) | Aromatic CH (C-4/C-6) |

| ~120.0 (d) | Aromatic CH (C-2) |

| 52.8 | -OC H₃ |

Note: 'd' denotes a doublet arising from carbon-fluorine coupling.

Predicted ¹⁹F NMR Data

Solvent: DMSO-d₆, Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -115 | t (triplet) or m (multiplet) |

The chemical shift for an aryl fluoride is typically in this range.[7][8] The multiplicity will be a triplet if the coupling constants to the two meta protons are similar, or a multiplet if they are different.

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying key functional groups. A transmission IR spectrum for a methyl derivative of this compound is noted to exist, confirming its general features.[9] The predicted characteristic absorption bands are listed below, based on typical values for aromatic carboxylic acids and esters.[10][11][12][13]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1450 | Medium | Aromatic C=C stretch |

| ~1300 | Strong | C-O stretch (Carboxylic acid) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-F stretch |

| 960 - 900 | Broad | O-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data is based on the electron ionization (EI) fragmentation of similar benzoic acid derivatives.[14][15][16]

| m/z | Predicted Relative Abundance | Assignment of Fragment Ion |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | Low | [M - OH]⁺ |

| 167 | High | [M - OCH₃]⁺ |

| 153 | Low | [M - COOH]⁺ |

| 139 | High | [M - COOCH₃]⁺ |

| 123 | Moderate | [M - COOH - O]⁺ or [M - OCH₃ - CO]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-220 ppm.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum, often with proton decoupling to simplify the signal. The spectral width should be sufficient to cover the expected range for aryl fluorides (e.g., -100 to -130 ppm).

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For Fourier Transform Infrared (FTIR) analysis using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, for KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is common. For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[5]

-

Ionization: In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.

-

Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity against the m/z ratio.

Visualization of Analytical Workflow

As this compound is a synthetic intermediate, a signaling pathway is not applicable. Instead, the following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

References

- 1. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 4. rsc.org [rsc.org]

- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. colorado.edu [colorado.edu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzoic acid [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzoic acid, 3-fluoro- [webbook.nist.gov]

- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-5-(methoxycarbonyl)benzoic acid

This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Fluoro-5-(methoxycarbonyl)benzoic acid. The information is targeted towards researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a disubstituted benzoic acid derivative. Its structure contains a benzene ring with three different substituents: a fluorine atom, a methoxycarbonyl group (-COOCH₃), and a carboxylic acid group (-COOH). The analysis of its ¹H NMR spectrum is crucial for confirming its chemical structure and purity. The aromatic region of the spectrum is of particular interest, as the chemical shifts and coupling patterns of the ring protons are influenced by the electronic effects of the three substituents.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily found, a predicted ¹H NMR spectrum can be deduced based on the analysis of similar compounds and established principles of NMR spectroscopy. The expected signals, their multiplicities, coupling constants (J), and assignments are summarized in the table below. The prediction is based on a standard 400 MHz NMR spectrometer using a common deuterated solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~13.5 | Singlet (broad) | - | 1H | -COOH |

| ~8.2-8.4 | Triplet | ~1.5 | 1H | H-4 |

| ~8.0-8.2 | Doublet of Triplets | ~8.5, ~1.5 | 1H | H-6 |

| ~7.8-8.0 | Doublet of Triplets | ~8.5, ~1.5 | 1H | H-2 |

| ~3.9 | Singlet | - | 3H | -OCH₃ |

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.

Structural Analysis and Signal Assignment

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The benzene ring has three protons, at positions 2, 4, and 6.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 13 ppm, due to hydrogen bonding.[1][2][3]

-

Aromatic Protons (H-2, H-4, H-6):

-

H-4: This proton is situated between two electron-withdrawing groups (a fluorine atom and a carboxylic acid group). It is expected to be a triplet due to coupling with both H-2 and H-6 with a small meta coupling constant.

-

H-2 and H-6: These protons are ortho to the carboxylic acid and methoxycarbonyl groups, respectively, and meta to the fluorine atom. They will be coupled to each other (meta-coupling) and to the fluorine atom, resulting in a more complex splitting pattern, likely a doublet of triplets. The fluorine atom will cause a larger coupling constant.

-

-

Methoxycarbonyl Protons (-OCH₃): The three protons of the methyl group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet.

Below is a diagram illustrating the chemical structure and the proton assignments.

Caption: Chemical structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard experimental protocol for acquiring a ¹H NMR spectrum of an aromatic carboxylic acid like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the positioning of its residual peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Setup:

-

The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

The spectrometer should be locked onto the deuterium signal of the solvent.

-

The probe should be tuned and matched for the ¹H frequency.

-

The sample temperature is typically set to 25°C (298 K).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate to cover the expected range of chemical shifts.

-

Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

The signals are integrated to determine the relative number of protons.

-

The coupling constants are measured from the peak splittings.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: A flowchart of the typical experimental workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The predicted spectrum shows distinct signals for the carboxylic acid proton, the aromatic protons, and the methoxycarbonyl protons. The splitting patterns and coupling constants of the aromatic signals provide valuable information about the substitution pattern of the benzene ring. By following a standard experimental protocol, a high-quality spectrum can be obtained, allowing for a thorough analysis and confirmation of the molecule's identity.

References

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

Navigating the Spectral Landscape: A Technical Guide to the 13C NMR of 3-Fluoro-5-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, serves as a cornerstone for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 3-Fluoro-5-(methoxycarbonyl)benzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this paper presents a predicted 13C NMR data set, derived from established spectroscopic principles and data from analogous compounds.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of substituent effects on the benzene ring, drawing comparisons with known data for 3-fluorobenzoic acid and methyl benzoates. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Rationale for Prediction |

| C1 | ~133 | Doublet | The ipso-carbon bearing the carboxylic acid group is expected to be deshielded. A doublet is predicted due to coupling with the fluorine atom. |

| C2 | ~118 | Doublet | This carbon is ortho to the fluorine and meta to the other substituents, leading to a predicted upfield shift and a doublet splitting pattern. |

| C3 | ~163 | Doublet | The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and exhibit a large one-bond carbon-fluorine coupling constant. |

| C4 | ~120 | Doublet | Situated ortho to the carboxylic acid and meta to the fluorine and methoxycarbonyl groups, this carbon's chemical shift is influenced by multiple substituents, resulting in a predicted doublet. |

| C5 | ~132 | Singlet | As the ipso-carbon attached to the methoxycarbonyl group, its chemical shift is influenced by the ester functionality. |

| C6 | ~125 | Doublet | This carbon is ortho to the methoxycarbonyl group and meta to the fluorine and carboxylic acid groups, leading to a moderately deshielded signal split into a doublet. |

| C=O (acid) | ~168 | Singlet | The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum. |

| C=O (ester) | ~165 | Singlet | The carbonyl carbon of the methoxycarbonyl group is also found in the downfield region, typically slightly upfield from the carboxylic acid carbonyl. |

| O-CH3 | ~53 | Singlet | The methyl carbon of the ester group is expected in the typical range for such functionalities. |

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for clear reference to the data table.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring the 13C NMR spectrum of an aromatic carboxylic acid like this compound.

1. Sample Preparation:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve polar aromatic acids and its distinct solvent peak that does not typically interfere with the analyte signals. Deuterated chloroform (CDCl3) can also be used, potentially with the addition of a small amount of deuterated methanol (CD3OD) to aid solubility.

-

Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent is generally sufficient for obtaining a good quality 13C NMR spectrum within a reasonable acquisition time.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion and resolution.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR acquisition.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for all carbon atoms.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons and carbonyls, which have longer relaxation times.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. For a 10-20 mg sample, 1024 to 4096 scans should provide a spectrum with a good signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Logical Workflow for Spectral Analysis

The process of predicting and assigning the 13C NMR spectrum follows a logical workflow that integrates theoretical knowledge with empirical data.

This technical guide provides a foundational understanding of the 13C NMR characteristics of this compound. While the presented data is predictive, it is grounded in well-established principles of NMR spectroscopy and serves as a valuable resource for researchers in the field of drug discovery and organic chemistry. Experimental verification of these predictions is encouraged to further refine our understanding of the spectral properties of this and related compounds.

A Technical Guide to the Mass Spectrometry of 3-Fluoro-5-(methoxycarbonyl)benzoic acid

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Fluoro-5-(methoxycarbonyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation.

Core Compound Details

| Compound Name | This compound |

| Molecular Formula | C₉H₇FO₄ |

| Molecular Weight | 198.15 g/mol |

| CAS Number | Not readily available |

| Chemical Structure | |

|

Predicted Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern, providing a reliable fingerprint for its identification. The anticipated molecular ion and key fragment ions under electron ionization are summarized below. The primary fragmentation events are expected to involve the loss of a methoxy radical, a hydroxyl radical, and subsequent losses of carbon monoxide.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure / Neutral Loss |

| [M]⁺• | 198 | Molecular Ion (C₉H₇FO₄)⁺• |

| [M - •OCH₃]⁺ | 167 | Loss of a methoxy radical (•OCH₃) |

| [M - •OH]⁺ | 181 | Loss of a hydroxyl radical (•OH) |

| [M - COOH]⁺ | 153 | Loss of the carboxyl group (•COOH) |

| [C₇H₄FO]⁺ | 123 | Loss of CO from m/z 151 or subsequent fragmentation |

| [C₆H₄F]⁺ | 95 | Loss of CO from m/z 123 |

Elucidating the Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to follow pathways characteristic of aromatic carboxylic acids and methyl esters. The process initiates with the formation of the molecular ion (m/z 198).

One of the primary fragmentation routes is anticipated to be the loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a stable acylium ion at m/z 181. Another significant fragmentation pathway likely involves the cleavage of the methoxy group from the ester, leading to an ion at m/z 167. Further fragmentation of these initial ions through the loss of carbon monoxide (CO) molecules would yield smaller, characteristic fragment ions.

The following diagram illustrates the predicted fragmentation pathway:

Solubility Profile of 3-Fluoro-5-(methoxycarbonyl)benzoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The following table summarizes key physicochemical properties of 3-Fluoro-5-(methoxycarbonyl)benzoic acid, which can provide insights into its expected solubility behavior. Generally, the presence of a polar carboxylic acid group and a moderately polar ester group, combined with a fluorinated aromatic ring, suggests that the compound will exhibit a range of solubilities in organic solvents of varying polarities.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₄ | [MySkinRecipes] |

| Molecular Weight | 198.15 g/mol | [MySkinRecipes] |

| CAS Number | 660416-36-4 | [MySkinRecipes] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage | Room temperature, dry | [MySkinRecipes] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on standard laboratory procedures for solubility measurement.[1][2][3][4][5][6][7]

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed vials for collecting filtrate

-

Oven or vacuum oven

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical that the temperature remains constant during this period.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed vial. This step removes any remaining microscopic solid particles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of solvent in mL) x 100

Alternatively, if the initial solvent volume was measured by mass:

Solubility ( g/100 g solvent) = (mass of dissolved solute in g / mass of solvent in g) x 100

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage of 3-Fluoro-5-(methoxycarbonyl)benzoic acid based on general chemical principles and data from structurally related compounds. The quantitative data and experimental protocols presented herein are illustrative and should be considered as a starting point for developing specific, validated procedures for this compound.

Introduction

This compound is a fluorinated aromatic compound with dual functional groups, a carboxylic acid and a methyl ester, making it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity in biological systems. Understanding the stability and appropriate storage conditions of this compound is crucial for ensuring its integrity and the reliability of experimental results in research and drug development.

This guide summarizes the recommended storage conditions, provides an overview of potential degradation pathways, and presents illustrative protocols for assessing the stability of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 660416-36-4 |

| Molecular Formula | C₉H₇FO₄ |

| Molecular Weight | 198.15 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Recommended Storage and Handling

Based on information from various chemical suppliers and safety data sheets for structurally similar compounds, the following storage and handling guidelines are recommended to maintain the stability of this compound:

-

Temperature: Store at room temperature (typically 20-25°C). Some sources suggest refrigeration (2-8°C) for long-term storage to minimize potential degradation.

-

Atmosphere: Store in a dry, well-ventilated place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.

-

Container: Keep the container tightly sealed to prevent moisture absorption.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these may promote degradation.

Potential Degradation Pathways

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-carboxy-5-fluorobenzoic acid and methanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.

-

Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the formation of fluorinated methoxybenzene derivatives.

-

Oxidation: While the aromatic ring is generally stable, strong oxidizing conditions could potentially lead to the formation of hydroxylated or ring-opened products.

-

Photodegradation: Exposure to UV light may induce degradation, potentially through radical mechanisms, leading to a variety of photoproducts.

The following diagram illustrates a general workflow for investigating these potential degradation pathways through a forced degradation study.

Illustrative Quantitative Stability Data

The following table presents hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes only and is based on the expected behavior of similar aromatic carboxylic acid esters. Actual experimental results may vary.

| Stress Condition | Duration | Assay (% Initial) | Major Degradant(s) |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 95.2 | 3-Carboxy-5-fluorobenzoic acid |

| Base Hydrolysis (0.1 M NaOH, RT) | 4 hours | 82.5 | 3-Carboxy-5-fluorobenzoic acid |

| Oxidative (3% H₂O₂, RT) | 24 hours | 98.1 | Minor unidentified polar degradants |

| Thermal (Solid, 80°C) | 7 days | 99.5 | Negligible degradation |

| Photolytic (Solid, ICH Q1B) | 1.2 million lux hours | 97.8 | Minor unidentified non-polar degradants |

Experimental Protocols: Stability-Indicating HPLC-UV Method

The following is a plausible, non-validated experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity and stability of this compound.

-

High-Performance Liquid Chromatograph with a UV detector.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid (analytical grade).

-

Sodium hydroxide (analytical grade).

-

Hydrochloric acid (analytical grade).

-

Hydrogen peroxide (30%, analytical grade).

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (gradient) |

| Gradient | 0-2 min: 30% ACN; 2-15 min: 30-70% ACN; 15-18 min: 70% ACN; 18-20 min: 70-30% ACN; 20-25 min: 30% ACN |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |